molecular formula C26H31N3O5 B266137 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266137
M. Wt: 465.5 g/mol
InChI Key: BEAUAKQHEMNVDR-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the family of pyrrolones. It is a potent inhibitor of phosphodiesterase 5 (PDE5) and has been studied extensively for its potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.

Scientific Research Applications

4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, which is an enzyme that plays a key role in the regulation of smooth muscle contraction. By inhibiting 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one can increase the levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells, leading to relaxation of the smooth muscle and increased blood flow.

Mechanism of Action

The mechanism of action of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one. 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is an enzyme that breaks down cGMP, which is responsible for the relaxation of smooth muscle cells. By inhibiting 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one increases the levels of cGMP, leading to relaxation of the smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one include the relaxation of smooth muscle cells, increased blood flow, and improved oxygenation of tissues. It has been shown to be effective in the treatment of erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent inhibitory effects on 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, which makes it a useful tool for studying the role of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in various physiological processes. However, the limitations of using this compound include its complex synthesis method and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as cancer and neurological disorders. Additionally, the development of new 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibitors based on the structure of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction between 4-butoxybenzoyl chloride and 2-(4-pyridyl) ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine and hydroxylamine hydrochloride to yield the final product.

properties

Product Name

4-(4-butoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(4-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H31N3O5/c1-2-3-16-34-21-6-4-20(5-7-21)24(30)22-23(19-8-10-27-11-9-19)29(26(32)25(22)31)13-12-28-14-17-33-18-15-28/h4-11,23,30H,2-3,12-18H2,1H3/b24-22-

InChI Key

BEAUAKQHEMNVDR-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O

SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.